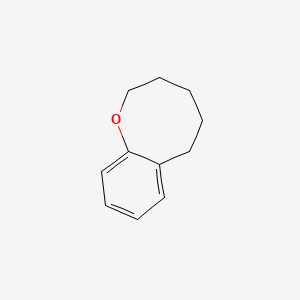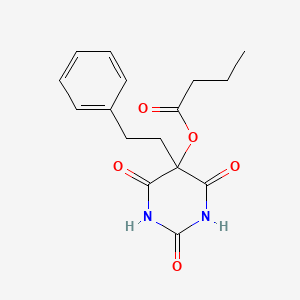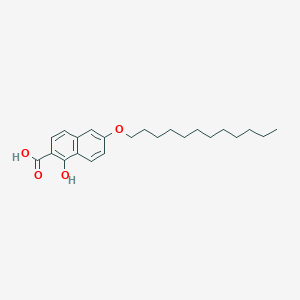
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid is an organic compound that belongs to the class of naphthalene carboxylic acids It is characterized by a naphthalene ring substituted with a dodecyloxy group at the 6-position, a hydroxyl group at the 1-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid typically involves multiple steps. One common method is the alkylation of 1-hydroxy-2-naphthoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dodecyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 6-(Dodecyloxy)-1-naphthaldehyde or 6-(Dodecyloxy)-1-naphthone.
Reduction: Formation of 6-(Dodecyloxy)-1-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the dodecyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Octyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- 6-(Hexadecyloxy)-1-hydroxynaphthalene-2-carboxylic acid
- 6-(Phenoxy)-1-hydroxynaphthalene-2-carboxylic acid
Uniqueness
6-(Dodecyloxy)-1-hydroxynaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and the length of the dodecyloxy chain. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly, which can be advantageous in various applications.
Propriétés
Numéro CAS |
50963-58-1 |
|---|---|
Formule moléculaire |
C23H32O4 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
6-dodecoxy-1-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-27-19-13-15-20-18(17-19)12-14-21(22(20)24)23(25)26/h12-15,17,24H,2-11,16H2,1H3,(H,25,26) |
Clé InChI |
FGNYUNYEMSPYFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


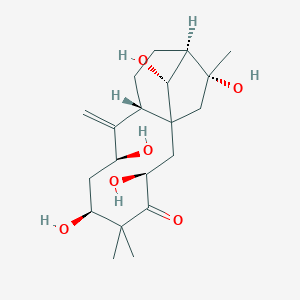
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
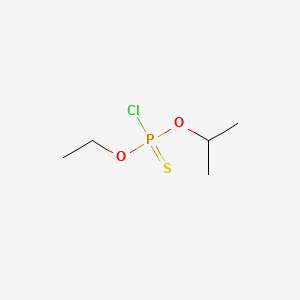
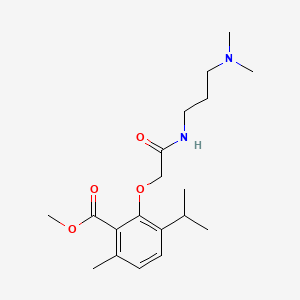
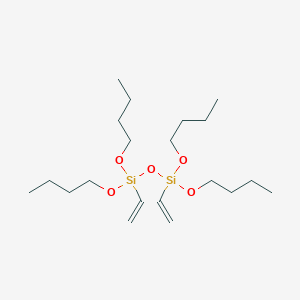
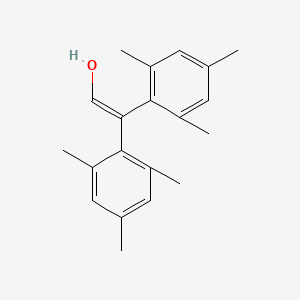

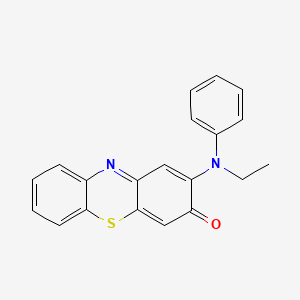
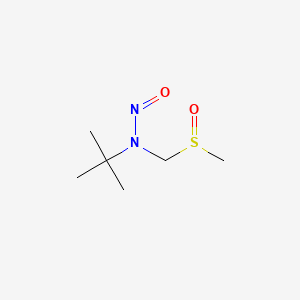
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

